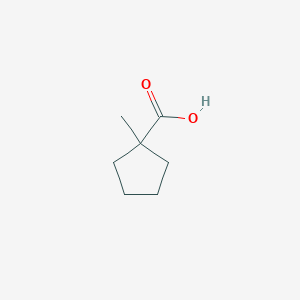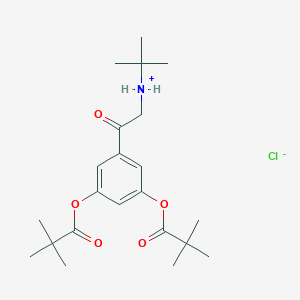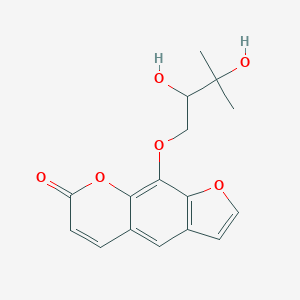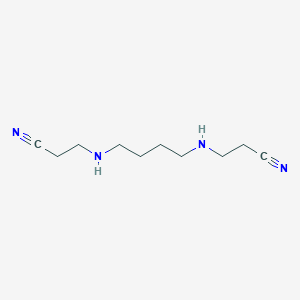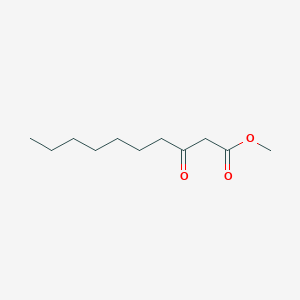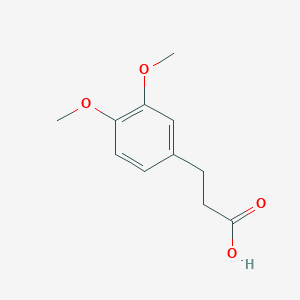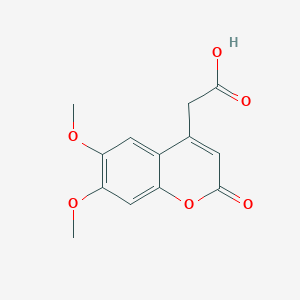![molecular formula C20H26FNO2 B017185 [4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol CAS No. 124864-27-3](/img/structure/B17185.png)
[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol
Overview
Description
CYM 50308 is a potent and selective agonist of sphingosine-1-phosphate receptor 4 (S1P4). It is known for its high affinity and specificity towards this receptor, making it a valuable tool in scientific research. The chemical name of CYM 50308 is (2Z,5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene]-2-[(2-methoxyethyl)imino]-3-methyl-4-thiazolidinone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYM 50308 involves multiple steps, starting with the preparation of the pyrrole derivative, followed by the formation of the thiazolidinone ring. The key steps include:
Formation of the Pyrrole Derivative: This involves the reaction of 2,4-difluorobenzaldehyde with 2,5-dimethylpyrrole under acidic conditions.
Formation of the Thiazolidinone Ring: The pyrrole derivative is then reacted with 2-methoxyethylamine and 3-methyl-4-thiazolidinone under basic conditions to form the final product.
Industrial Production Methods
Industrial production of CYM 50308 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
CYM 50308 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: CYM 50308 can undergo substitution reactions, particularly at the pyrrole and thiazolidinone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
CYM 50308 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the sphingosine-1-phosphate receptor 4 signaling pathway.
Biology: Helps in understanding the role of sphingosine-1-phosphate receptor 4 in cellular processes.
Medicine: Potential therapeutic applications in immune modulation and inflammation.
Industry: Used in the development of new drugs targeting sphingosine-1-phosphate receptor 4
Mechanism of Action
CYM 50308 exerts its effects by selectively binding to and activating sphingosine-1-phosphate receptor 4. This activation leads to the stimulation of various downstream signaling pathways, including the MAPK/ERK pathway, PLC, and Rho-Cdc42 activation. These pathways play crucial roles in immune responses and cellular functions .
Comparison with Similar Compounds
CYM 50308 is unique due to its high selectivity and potency towards sphingosine-1-phosphate receptor 4. Similar compounds include:
CYM 50260: Another sphingosine-1-phosphate receptor agonist with different selectivity profiles.
Fingolimod: A non-selective sphingosine-1-phosphate receptor agonist used in multiple sclerosis treatment.
Ozanimod: A selective sphingosine-1-phosphate receptor 1 and 5 agonist used in the treatment of multiple sclerosis
CYM 50308 stands out due to its specificity for sphingosine-1-phosphate receptor 4, making it a valuable tool for studying this particular receptor .
Properties
IUPAC Name |
[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FNO2/c1-12(2)19-16(10-23)18(14-6-8-15(21)9-7-14)17(11-24-5)20(22-19)13(3)4/h6-9,12-13,23H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDFFEQVXJRKCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596555 | |
| Record name | [4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124864-27-3 | |
| Record name | [4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
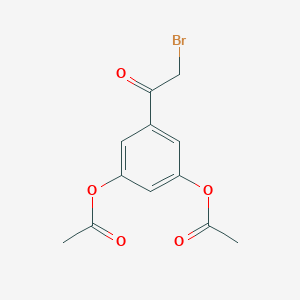
![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)
